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Compound Name: JH295 hydrate

Cat. No.: B8118179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JH295 hydrate is a potent, selective, and irreversible inhibitor of the NIMA-related kinase 2

(Nek2), a serine/threonine kinase that plays a crucial role in regulating centrosome separation

and spindle formation during mitosis.[1][2][3] Its high specificity is achieved through the

alkylation of a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop of Nek2.

[1][2][3][4] This irreversible binding makes JH295 a valuable tool for studying the kinase

activity-dependent functions of Nek2 in various cellular processes. Notably, JH295 does not

significantly inhibit other mitotic kinases such as Cdk1, Aurora B, or Plk1, nor does it interfere

with bipolar spindle assembly or the spindle assembly checkpoint, highlighting its targeted

activity.[2][3]

These application notes provide a detailed protocol for utilizing JH295 hydrate in Western blot

analysis to investigate its effects on Nek2 and downstream signaling pathways.
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Parameter Cell Line Value Reference

IC50 (in cells) RPMI7951 ~1.3 µM [1]

IC50 (biochemical) - 770 nM [1]

Concentration Range RPMI7951 0.08 µM - 20 µM [1]

Incubation Time RPMI7951 45 minutes [1]

Signaling Pathway
JH295 directly targets and inhibits Nek2 kinase. Nek2 is a key regulator of mitotic events,

particularly centrosome separation. Its inhibition can lead to cell cycle arrest and apoptosis. In

the context of KSHV-positive primary effusion lymphoma (PEL), inhibition of Nek2 by JH295

has been shown to induce G1 cell-cycle arrest and increase the expression of apoptosis

markers like cleaved caspase 3 and cleaved PARP.[5]
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Caption: JH295 inhibits Nek2, leading to cell cycle arrest and apoptosis.

Experimental Protocols
Western Blot Workflow for JH295 Hydrate Treatment
This protocol outlines the key steps for treating cells with JH295 hydrate and subsequently

analyzing protein expression levels by Western blot.
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1. Cell Culture and Treatment
- Plate cells (e.g., RPMI7951)

- Treat with JH295 hydrate (e.g., 0.08-20 µM for 45 min)

2. Cell Lysis
- Wash cells with ice-cold PBS

- Lyse cells in RIPA buffer with protease inhibitors

3. Protein Quantification
- Determine protein concentration (e.g., BCA assay)

4. SDS-PAGE
- Prepare samples with loading buffer
- Separate proteins by electrophoresis

5. Protein Transfer
- Transfer proteins to a PVDF or nitrocellulose membrane

6. Blocking
- Block membrane with 5% non-fat milk or BSA in TBST

7. Primary Antibody Incubation
- Incubate with primary antibody (e.g., anti-Nek2, anti-cleaved caspase 3) overnight at 4°C

8. Secondary Antibody Incubation
- Wash and incubate with HRP-conjugated secondary antibody

9. Detection
- Add chemiluminescent substrate

- Image the blot

Click to download full resolution via product page

Caption: Workflow for Western blot analysis after JH295 treatment.
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Detailed Protocol for Western Blot Analysis
Materials:

JH295 hydrate (Note: The compound is unstable in solutions; freshly prepared is

recommended[1])

Cell culture medium and supplements

Phosphate-buffered saline (PBS)

RIPA lysis buffer

Protease and phosphatase inhibitor cocktail

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membrane

Methanol (for PVDF membrane activation)

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-

20 (TBST))

Primary antibodies (e.g., anti-Nek2, anti-cleaved caspase-3, anti-cleaved PARP, loading

control like anti-β-actin or anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Western blot imaging system
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Procedure:

Cell Culture and Treatment:

Plate cells (e.g., RPMI7951) at an appropriate density and allow them to adhere or reach

the desired confluency.

Prepare fresh stock solutions of JH295 hydrate in an appropriate solvent (e.g., DMSO).

Treat the cells with the desired concentrations of JH295 hydrate (e.g., 0.08, 0.25, 0.74,

2.2, 6.6, 20 µM) for the specified time (e.g., 45 minutes).[1] Include a vehicle control (e.g.,

DMSO).

Cell Lysis:

After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.

Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and

phosphatase inhibitors.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.

Transfer the supernatant (protein extract) to a new tube.

Protein Quantification:

Determine the protein concentration of each sample using a BCA protein assay kit

according to the manufacturer's instructions.

Sample Preparation and SDS-PAGE:

Normalize the protein concentrations of all samples with lysis buffer.

Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.
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Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.

Run the gel at an appropriate voltage until the dye front reaches the bottom.

Protein Transfer:

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using

a wet or semi-dry transfer system.

If using a PVDF membrane, activate it in methanol for 30 seconds and then equilibrate in

transfer buffer.

Blocking:

After transfer, wash the membrane briefly with TBST.

Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation

to prevent non-specific antibody binding.

Antibody Incubation:

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at

4°C with gentle agitation.

The next day, wash the membrane three times for 5-10 minutes each with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted

in blocking buffer for 1 hour at room temperature.

Wash the membrane three times for 10-15 minutes each with TBST.

Detection:

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

Incubate the membrane with the substrate for the recommended time.

Capture the chemiluminescent signal using an imaging system.
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Note: Optimization of antibody concentrations, incubation times, and washing steps may be

necessary for specific experimental conditions and targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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